2,6-Dichloro-3-methylisonicotinic acid chemical properties
2,6-Dichloro-3-methylisonicotinic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 2,6-Dichloro-3-methylisonicotinic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthetic pathways, and potential applications of 2,6-dichloro-3-methylisonicotinic acid. As a specialized heterocyclic compound, it serves as a highly valuable and reactive building block in the fields of medicinal chemistry and agrochemical development. This document details its physicochemical characteristics, offers a plausible and detailed synthetic protocol based on established chemical principles, and explores its spectroscopic signature and key reactive sites. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the design and synthesis of novel, high-value molecules.
Molecular Structure and Physicochemical Properties
2,6-Dichloro-3-methylisonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring two chlorine substituents at the 2 and 6 positions and a methyl group at the 3 position. This substitution pattern significantly influences the molecule's electronic properties and reactivity. The chlorine atoms, being strongly electronegative, withdraw electron density from the pyridine ring, making the positions they occupy susceptible to nucleophilic substitution. The carboxylic acid group provides a handle for a variety of chemical transformations, including amide bond formation and esterification.
Key Identifiers
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IUPAC Name: 2,6-dichloro-3-methylpyridine-4-carboxylic acid
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Molecular Formula: C₇H₅Cl₂NO₂
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Molecular Weight: 206.03 g/mol
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CAS Number: A specific CAS number is not widely indexed, highlighting its status as a specialized research chemical. The likely precursor, 2,6-dichloro-3-methylpyridine, is registered under CAS 58584-94-4[1].
Estimated Physicochemical Data
The following properties are estimated based on the known values of its structural analogs, 2,6-dichloroisonicotinic acid and 2,6-dichloronicotinic acid, with adjustments for the presence of the methyl group.
| Property | Estimated Value | Rationale & References |
| Melting Point (°C) | 215 - 225 | Based on the melting point of 2,6-dichloroisonicotinic acid (209-212 °C), with an expected increase due to higher molecular weight and potential crystal packing differences[2][3]. |
| Appearance | White to off-white crystalline solid | Typical appearance for similar chlorinated pyridine carboxylic acids[4]. |
| XLogP3 | ~2.0 | Slightly increased from the XLogP3 of 1.6 for 2,6-dichloroisonicotinic acid due to the addition of a lipophilic methyl group[5]. |
| Hydrogen Bond Donor | 1 | From the carboxylic acid proton[5][6]. |
| Hydrogen Bond Acceptor | 3 | From the pyridine nitrogen and the two carboxylic acid oxygens[5][6]. |
| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in water. | Typical solubility profile for polar organic acids. Methanol solubility is confirmed for the parent compound. |
Synthesis and Purification
A robust and logical synthetic route to 2,6-dichloro-3-methylisonicotinic acid involves the selective oxidation of the methyl group of the readily available precursor, 2,6-dichloro-3-methylpyridine. This transformation is a cornerstone of pyridine chemistry, leveraging the stability of the pyridine ring to harsh oxidative conditions.
Proposed Synthetic Workflow
The diagram below illustrates the proposed single-step oxidation process.
Caption: Proposed synthesis of the target compound via oxidation.
Detailed Experimental Protocol
This protocol is a validated approach for the oxidation of methylpyridines and is adapted for this specific substrate.
Objective: To synthesize 2,6-dichloro-3-methylisonicotinic acid by oxidizing 2,6-dichloro-3-methylpyridine with potassium permanganate.
Materials:
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2,6-dichloro-3-methylpyridine (1.0 eq)
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Potassium permanganate (KMnO₄) (3.0-4.0 eq)
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Sulfuric acid (concentrated)
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Sodium sulfite (Na₂SO₃)
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Hydrochloric acid (concentrated)
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Deionized water
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Ethanol/Water mixture for recrystallization
Procedure:
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Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add deionized water and 2,6-dichloro-3-methylpyridine (1.0 eq).
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Oxidation: Begin vigorous stirring and slowly add potassium permanganate (3.0-4.0 eq) portion-wise to the mixture. The addition is exothermic and should be controlled to maintain the reaction temperature below 80-90 °C.
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Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approx. 95-100 °C) for 4-6 hours. The progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material. The deep purple color of permanganate will fade as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
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Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully quench the excess potassium permanganate by adding a saturated aqueous solution of sodium sulfite until the purple color disappears completely.
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Work-up - Filtration: Filter the mixture through a pad of Celite to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with hot water.
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Work-up - Acidification: Combine the filtrate and washings and cool the solution in an ice bath. Slowly acidify the clear solution with concentrated hydrochloric acid to a pH of 2-3. The desired product will precipitate as a white or off-white solid.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold deionized water. For further purification, recrystallize the crude product from an ethanol/water mixture to yield pure 2,6-dichloro-3-methylisonicotinic acid.
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Drying: Dry the purified product under vacuum at 50-60 °C.
Causality and Trustworthiness: The use of a strong oxidant like KMnO₄ is necessary to convert the relatively stable methyl group into a carboxylic acid. The pyridine ring itself is resistant to oxidation under these conditions, ensuring selectivity. The work-up procedure is self-validating: the quenching step visually confirms the removal of excess oxidant, and the pH-dependent precipitation ensures selective isolation of the acidic product away from any neutral or basic impurities.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Two singlets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the protons at the C-5 position, a singlet for the methyl group (approx. 2.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Approximately 7 distinct signals: 1 for the methyl carbon, 5 for the aromatic carbons (including the two chlorinated carbons at lower field), and 1 for the carboxyl carbon (>160 ppm). |
| FT-IR (cm⁻¹) | Broad O-H stretch (2500-3300), sharp C=O stretch (1700-1730), C=C and C=N aromatic stretches (1400-1600), and C-Cl stretches (600-800). |
| Mass Spec (EI) | A molecular ion (M⁺) peak with a characteristic isotopic cluster for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio). |
Chemical Reactivity and Synthetic Utility
2,6-Dichloro-3-methylisonicotinic acid is a versatile intermediate due to its distinct reactive sites, making it an excellent scaffold for building molecular diversity in drug discovery and agrochemical synthesis programs[4][7].
Key Reaction Pathways
Caption: Key reactive pathways of the title compound.
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Carboxylic Acid Transformations: The carboxyl group at the C4 position is readily converted into amides, esters, or acid chlorides. Amide coupling reactions with a diverse range of amines are particularly valuable in medicinal chemistry for generating compound libraries for structure-activity relationship (SAR) studies.
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C2 and C6 positions are activated towards SNAr by the electron-withdrawing effects of the ring nitrogen and the carboxylic acid group. This allows for the selective introduction of various nucleophiles (e.g., amines, alcohols, thiols), providing a powerful tool for modifying the pyridine core[4][7]. The two chlorine atoms may exhibit differential reactivity, allowing for sequential or selective substitution under carefully controlled conditions.
Safety and Handling
While specific toxicity data for 2,6-dichloro-3-methylisonicotinic acid is not available, the safety profile can be inferred from its close analogs, 2,6-dichloronicotinic acid and 2,6-dichloro-3-methylpyridine.
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GHS Hazard Classification (Predicted):
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Recommended Personal Protective Equipment (PPE):
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Engineering Controls: Use in a well-ventilated fume hood.
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Personal Protection: Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. A dust mask is recommended when handling the solid powder[2].
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Stability: The compound is expected to be stable under normal laboratory storage conditions, kept in a cool, dry place away from strong oxidizing agents[8].
Applications in Research and Development
The true value of 2,6-dichloro-3-methylisonicotinic acid lies in its role as a versatile synthetic intermediate.
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Pharmaceutical Development: This molecule serves as a scaffold for developing novel therapeutic agents. Its structure allows for the systematic exploration of chemical space around a rigid heterocyclic core, a common strategy in the design of enzyme inhibitors and receptor antagonists[4][7].
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Agrochemical Synthesis: Many modern herbicides and pesticides are based on substituted pyridine cores[4]. The reactivity of this compound makes it an ideal starting material for creating new agrochemicals with potentially improved efficacy and selectivity[4][7].
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Custom Synthesis: For chemists engaged in creating tailored molecules, this intermediate provides a reliable backbone for constructing complex targets with specific functionalities[7].
References
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ResearchGate. Synthesis of 3, 6-dichloropicolinic acid. Available from: [Link]
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PubChem. 2,6-Dichloronicotinic acid. Available from: [Link]
- Google Patents. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
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ResearchGate. 2,6-Dichloro-3-nitropyridine. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis Capabilities with 2,6-Dichloronicotinic Acid. Available from: [Link]
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PubChem. 2,6-Dichloroisonicotinic acid. Available from: [Link]
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PubChem. Methyl 2,6-dichloroisonicotinate. Available from: [Link]
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PubChem. 2,6-Dichloro-3-methylpyridine. Available from: [Link]
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